molecular formula C16H17N3O B3018440 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 923249-05-2

3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No.: B3018440
CAS No.: 923249-05-2
M. Wt: 267.332
InChI Key: PRHYSOOSYDNXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a heterocyclic compound featuring a benzimidazole core fused to a pyridinone moiety. The benzimidazole ring is substituted with an ethyl group at the N1 position and methyl groups at C5 and C6, while the pyridinone is linked at the C2 position. This structural motif places it within the class of "privileged substructures" (see §5), which are known for their versatility in binding biological targets due to their rigid, aromatic frameworks and diverse substitution patterns .

Properties

IUPAC Name

3-(1-ethyl-5,6-dimethylbenzimidazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-4-19-14-9-11(3)10(2)8-13(14)18-15(19)12-6-5-7-17-16(12)20/h5-9H,4H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHYSOOSYDNXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)N=C1C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using ethyl halides in the presence of a base to introduce the ethyl and methyl groups.

    Pyridinone Formation: The final step involves the formation of the pyridinone ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Introduction to 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

This compound is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This article aims to explore its applications in scientific research, particularly in medicinal chemistry, material science, and biochemistry.

Physical Properties

The compound exhibits properties typical of benzimidazole derivatives, such as solubility in organic solvents and stability under standard laboratory conditions.

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent in various studies:

Anticancer Activity
Research indicates that derivatives of benzimidazole compounds can inhibit cancer cell proliferation. A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer drug candidate .

Antimicrobial Properties
Another area of investigation has been the antimicrobial efficacy of this compound. Preliminary studies have indicated that it possesses activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

Polymer Chemistry
In polymer synthesis, this compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices may lead to materials with improved thermal stability and mechanical strength.

Biochemistry

The compound's interactions at the molecular level have significant implications for biochemistry:

Enzyme Inhibition
Studies have suggested that this benzimidazole derivative can act as an inhibitor for specific enzymes involved in metabolic pathways. This property could be harnessed for developing new biochemical assays or therapeutic strategies targeting metabolic diseases .

Case Study 1: Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound displayed significant inhibition of cell growth in vitro. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial properties, researchers tested the compound against Gram-positive and Gram-negative bacteria. The results showed that it had a notable inhibitory effect on the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzimidazole) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Ethyl, 5,6-dimethyl C16H18N3O* ~280.35 Moderate lipophilicity; potential for CNS penetration due to small size.
3-{1-[4-(tert-Butyl)benzyl]-5,6-dimethyl-...} 1-[4-(tert-Butyl)benzyl], 5,6-dimethyl C25H27N3O 385.5 High lipophilicity (tert-butyl); discontinued due to unknown factors .
5-(1-Benzyl-5,6-dichloro-1H-...)-2(1H)-pyridinone 1-Benzyl, 5,6-dichloro C19H13Cl2N3O 370.23 Electronegative Cl groups enhance stability; unconfirmed bioactivity .
3-[5,6-Dichloro-1-(4-fluorobenzyl)-1H-...] 1-(4-Fluorobenzyl), 5,6-dichloro - - Fluorine improves metabolic stability; used in exploratory drug discovery .
3-(1-[4-(tert-Butyl)benzyl]-5,6-dichloro-1H-...) 1-[4-(tert-Butyl)benzyl], 5,6-dichloro C23H21Cl2N3O 426.34 Combines bulk (tert-butyl) and electronegativity (Cl); high molecular weight .

*Estimated formula based on structural analogs.

Key Observations :

  • Lipophilicity : The tert-butyl and benzyl substituents in analogs (e.g., ) significantly increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Electronegativity : Chloro and fluoro substituents (e.g., ) improve metabolic stability and binding affinity to electron-deficient biological targets.
  • Steric Effects : Bulky groups like tert-butyl () may hinder binding to compact active sites but improve selectivity for larger pockets.

Biological Activity

3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Structure:

  • Chemical Formula: C15H16N4O
  • Molecular Weight: 267.33 g/mol
  • CAS Number: 923249-05-2

Physical Properties:

  • Melting Point: 307–309 °C
  • Boiling Point: Data not specified in sources

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its potential as an antitumor agent and its effects on different cellular processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including the compound . For instance, research indicates that certain benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
3-(1-Ethyl-5,6-dimethyl-benzimidazol-2-yl)-2(1H)-pyridinoneHeLa6.26 ± 0.33Topoisomerase I inhibition
3-(1-Ethyl-5,6-dimethyl-benzimidazol-2-yl)-2(1H)-pyridinoneMCF76.48 ± 0.11Cytostatic effects
3-(1-Ethyl-5,6-dimethyl-benzimidazol-2-yl)-2(1H)-pyridinoneA431Data not specifiedPotential apoptosis induction

The compound's ability to inhibit mammalian type I DNA topoisomerase has been noted as a critical mechanism for its antitumor activity. This enzyme is vital for DNA replication and repair, making it a key target in cancer therapy .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has shown promise against various pathogens:

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
E. coliBactericidalData not specified
S. aureusBactericidalData not specified

Studies suggest that the structural features of benzimidazoles contribute to their efficacy against microbial strains by disrupting cellular processes .

Case Studies and Research Findings

A notable study evaluated the synthesis and biological activity of several benzimidazole derivatives, including the compound . The results indicated that compounds with specific substitutions at the benzimidazole ring exhibited enhanced cytotoxicity and selectivity towards cancer cells:

  • Synthesis Methodology: The synthesis involved alkylation reactions under controlled conditions.
  • Biological Assays: In vitro assays demonstrated significant inhibition of cell proliferation in cancer cell lines.
  • Mechanistic Insights: The study provided insights into the interaction of these compounds with DNA topoisomerases, suggesting a multi-target approach in their mechanism of action.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(1-ethyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone?

The synthesis typically involves two key steps:

  • Benzimidazole formation : Cyclization of substituted phenylenediamine derivatives with carbonyl compounds under acidic conditions. For example, 1-ethyl-5,6-dimethylbenzimidazole can be synthesized via condensation of 4,5-dimethyl-1,2-phenylenediamine with ethyl acetoacetate in the presence of HCl .
  • Pyridinone ring construction : Intramolecular Knoevenagel condensation of bifunctional precursors containing both amide and carbonyl groups. Base-catalyzed cyclization (e.g., using DBU or NaH) is effective for forming the 2(1H)-pyridinone moiety .
    Critical Note: Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation or incomplete cyclization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the substitution pattern of the benzimidazole and pyridinone rings. For example, the ethyl group’s triplet signal (~1.3 ppm) and methyl groups on the benzimidazole (~2.2–2.5 ppm) are diagnostic .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves the 3D structure, including bond angles and intermolecular interactions. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 337.8 for a related derivative) .

Q. What biological relevance does the benzimidazole-pyridinone scaffold hold in medicinal chemistry?

This scaffold is a privileged structure with broad receptor-binding potential due to its ability to mimic protein β-turns and engage in hydrogen bonding. Specific applications include:

  • Antimicrobial agents : The pyridinone ring’s lactam group can disrupt bacterial cell wall synthesis.
  • Kinase inhibitors : The planar benzimidazole moiety facilitates ATP-binding pocket interactions .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up the reaction?

  • DoE (Design of Experiments) : Systematically vary parameters like solvent (DMF vs. THF), catalyst loading (e.g., p-TsOH), and reaction time. For example, using microwave-assisted synthesis reduces reaction time from 24h to 2h with a 15% yield improvement .
  • Purification Strategies : Employ gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., from ethanol/water mixtures) to isolate the pure compound .

Q. What computational approaches predict the compound’s reactivity and binding modes?

  • DFT Calculations : Model reaction pathways (e.g., cyclization energy barriers) and optimize transition states using software like Gaussian. For instance, DFT studies on similar pyridinones reveal nucleophilic attack at the carbonyl carbon as the rate-limiting step .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial topoisomerase IV). The ethyl and methyl groups on the benzimidazole enhance hydrophobic contacts in binding pockets .

Q. How should researchers address contradictions in crystallographic data during structure refinement?

  • Multi-Software Validation : Cross-validate results using SHELXL (for refinement) and Olex2 (for visualization). Discrepancies in bond lengths (>0.02 Å) or R-factors (>5%) may indicate twinning or disorder .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to resolve ambiguities in hydrogen bonding networks .

Critical Analysis of Evidence

  • Synthesis Contradictions : emphasizes Knoevenagel condensation, while uses quinoxaline rearrangements for benzimidazoles. Researchers must validate route efficiency via comparative studies.
  • Software Limitations : SHELX excels in small-molecule refinement but struggles with macromolecular twinning; PHENIX is recommended for complex cases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.